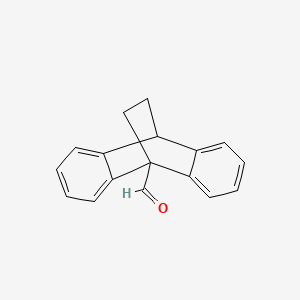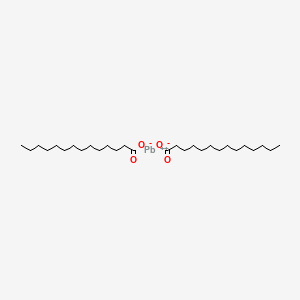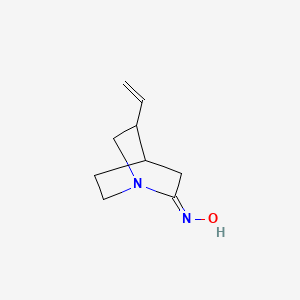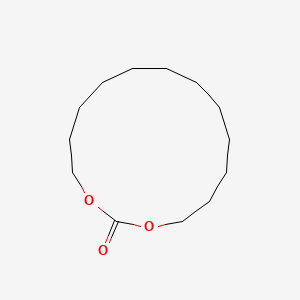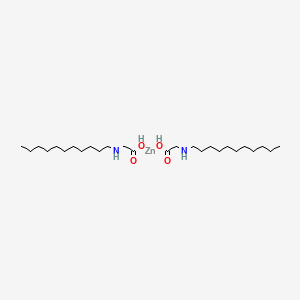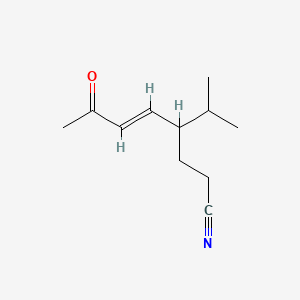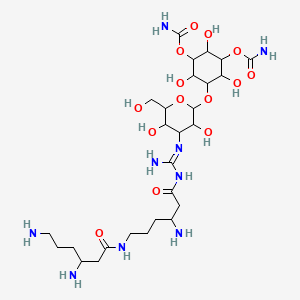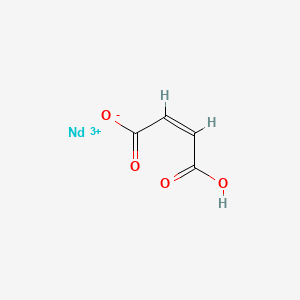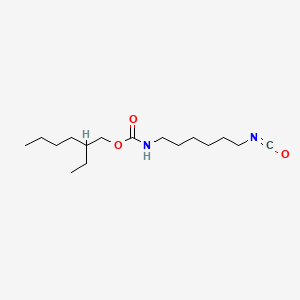
2-Ethylhexyl (6-isocyanatohexyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl (6-isocyanatohexyl)-carbamate is a chemical compound known for its unique structure and properties. It is a derivative of carbamate, featuring an isocyanate group, which makes it highly reactive and useful in various chemical applications. This compound is often utilized in the production of polymers and coatings due to its ability to form strong bonds with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate typically involves the reaction of 2-ethylhexanol with 6-isocyanatohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at elevated temperatures, around 60-80°C, to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl (6-isocyanatohexyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of amines and alcohols.
Substitution: Formation of ureas, carbamates, and other derivatives.
Applications De Recherche Scientifique
2-Ethylhexyl (6-isocyanatohexyl)-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable carbamate linkages. These reactions are often facilitated by catalysts and occur under mild conditions, making the compound highly versatile in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible foams and coatings.
Methylene diphenyl diisocyanate: Commonly used in the production of rigid foams and elastomers.
Uniqueness
2-Ethylhexyl (6-isocyanatohexyl)-carbamate is unique due to its specific structure, which imparts distinct reactivity and bonding properties. Unlike other isocyanates, it offers a balance of flexibility and reactivity, making it suitable for a wide range of applications, from industrial coatings to biomedical research.
Propriétés
Numéro CAS |
26488-60-8 |
|---|---|
Formule moléculaire |
C16H30N2O3 |
Poids moléculaire |
298.42 g/mol |
Nom IUPAC |
2-ethylhexyl N-(6-isocyanatohexyl)carbamate |
InChI |
InChI=1S/C16H30N2O3/c1-3-5-10-15(4-2)13-21-16(20)18-12-9-7-6-8-11-17-14-19/h15H,3-13H2,1-2H3,(H,18,20) |
Clé InChI |
BKSYWSWWJYBIRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)NCCCCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





